4-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine
Overview
Description
4-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C18H24N6S and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine is 356.17831596 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular and Antihypertensive Activities
- Research on 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including compounds with tert-butyl groups, has shown promising cardiovascular agents due to potent coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Histamine H4 Receptor Ligands
- Studies on 2-aminopyrimidines as ligands for the histamine H4 receptor highlight the significance of the pyrimidine core and tert-butyl modifications for optimizing potency and exploring anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Synthesis and Pharmacological Properties
- The synthesis of 4-piperazinopyrimidines with a methylthio substituent has revealed compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, emphasizing the versatility of pyrimidine derivatives in pharmacology (Mattioda et al., 1975).
Malaria Treatment and Prevention
- Trifluoromethyl-substituted pyridine and pyrimidine analogues, including compounds with tert-butyl groups, have been evaluated for malaria treatment and prevention. The lead compound JPC-3210 demonstrated superior antimalarial activity, highlighting the therapeutic potential of pyrimidine derivatives in combating malaria (Chavchich et al., 2016).
Inhibition of 15-Lipo-Oxygenase
- A series of pyrimidinylthio pyrimidotriazolothiadiazines, derived from the synthesis of pyrimidine and bispyrimidine derivatives, have been investigated as inhibitors of 15-lipo-oxygenase, a key enzyme in inflammatory processes, showcasing the application of pyrimidine derivatives in developing anti-inflammatory drugs (Asghari et al., 2015).
properties
IUPAC Name |
4-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6S/c1-12-10-25-16-15(12)19-11-20-17(16)23-7-5-13(6-8-23)24-9-14(21-22-24)18(2,3)4/h9-11,13H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEFOEDMAUQRQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(CC3)N4C=C(N=N4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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